molecular formula C17H18ClNO B5557128 6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No. B5557128
M. Wt: 287.8 g/mol
InChI Key: KZMDZZQECJVFEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to "6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine," often involves tandem oxidative aminocarbonylation-cyclization of alkynyl precursors. For instance, Gabriele et al. (2006) reported the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through such tandem reactions, showing the potential pathways that could be applied to synthesize the compound of interest (Gabriele et al., 2006).

Scientific Research Applications

Hypolipidemic Activity

Compounds structurally related to 6-chloro-5,7-dimethyl-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine have been evaluated for their hypolipidemic activity. A study outlined the structure-activity relationships of a series of 4H-3,1-benzoxazin-4-ones, which displayed hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. The study indicated that derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position exhibited significant lipid-altering characteristics in hypercholesterolemic and normolipidemic rats. The activities varied based on the substituents at position 6, showing an optimal effect when substituted by a bromine atom, suggesting a metabolite or degradation product might be responsible for these effects (Fenton et al., 1989).

Antitubercular Activity

A novel series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives were synthesized using ultrasound-assisted synthesis and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Most of these derivatives showed promising activity with IC50 values of less than 1 µg/mL. The molecular docking study suggested that these compounds could be effective in inhibiting cell wall synthesis in Mycobacterium, indicating their potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antimicrobial and Antioxidant Activities

Another study reported on the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to antimicrobial and antioxidant activity screening. The compounds showed moderate to good binding energies towards GlcN-6-P synthase, a target protein, and exhibited antimicrobial and antioxidant activities, highlighting their potential for further pharmaceutical applications (Flefel et al., 2018).

Chemical Synthesis Applications

The synthesis and reactivity of heterocyclic halogeno compounds with nucleophiles have been explored, indicating the versatility of such compounds in chemical synthesis. The study focused on the transformations of 4-chloro-2-dimethylaminopyrimidine and its derivatives, revealing a range of intermediates and products that showcase the potential of these compounds in organic synthesis (Geerts & Plas, 1978).

Crosslinking in Polyamide Synthesis

Research on main-chain type polybenzoxazines derived from a primary amine-functionalized benzoxazine monomer for crosslinking in polyamide synthesis has been reported. The study highlights the preparation and thermal properties of these polyamides, demonstrating their utility in creating materials with enhanced thermal stability (Agag et al., 2011).

properties

IUPAC Name

6-chloro-5,7-dimethyl-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11-4-6-14(7-5-11)19-9-15-13(3)17(18)12(2)8-16(15)20-10-19/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMDZZQECJVFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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